molecular formula C10H17NO2 B6303479 1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one CAS No. 1821689-45-5

1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one

Cat. No.: B6303479
CAS No.: 1821689-45-5
M. Wt: 183.25 g/mol
InChI Key: UNMXMHLDUMAHSP-UHFFFAOYSA-N
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Description

1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one is an organic compound characterized by the presence of a morpholine ring and a cyclopropyl group attached to a propanone backbone

Preparation Methods

The synthesis of 1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one typically involves the reaction of cyclopropyl ketone with morpholine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the morpholine, followed by the addition of cyclopropyl ketone to form the desired product. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted morpholine derivatives .

Scientific Research Applications

1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act on enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Morpholinyl)-3-cyclopropyl-propan-1-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the morpholine ring and cyclopropyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-cyclopropyl-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c12-10(4-3-9-1-2-9)11-5-7-13-8-6-11/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMXMHLDUMAHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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